4-(But-3-en-1-yl)-1-methylpiperidine

Medicinal Chemistry Physicochemical Property Forecasting Fragment-Based Drug Design

4-(But-3-en-1-yl)-1-methylpiperidine (CAS 1215013-91-4) is an N-methylpiperidine derivative featuring a terminal olefin on a butenyl side chain at the 4-position. This bifunctional structure presents a tertiary amine (pKa ~9-10, estimated) and an alkene handle, which enables distinct reactivity relevant to fragment-based drug discovery and specialty building block synthesis.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 1215013-91-4
Cat. No. B1375431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(But-3-en-1-yl)-1-methylpiperidine
CAS1215013-91-4
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CCC=C
InChIInChI=1S/C10H19N/c1-3-4-5-10-6-8-11(2)9-7-10/h3,10H,1,4-9H2,2H3
InChIKeyXYHWGXVHEAKZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(But-3-en-1-yl)-1-methylpiperidine (CAS 1215013-91-4) Procurement Baseline: Core Structural and Physicochemical Profile


4-(But-3-en-1-yl)-1-methylpiperidine (CAS 1215013-91-4) is an N-methylpiperidine derivative featuring a terminal olefin on a butenyl side chain at the 4-position. This bifunctional structure presents a tertiary amine (pKa ~9-10, estimated) and an alkene handle, which enables distinct reactivity relevant to fragment-based drug discovery and specialty building block synthesis. The compound is commonly supplied as a liquid with limited public solubility data but an estimated logP around 2.5, placing it in a moderately lipophilic chemical space typical of CNS-penetrant fragments [1].

Why 4-(But-3-en-1-yl)-1-methylpiperidine Cannot Be Casually Substituted with Common Piperidine Analogs


Compounds within the N-methylpiperidine class cannot be treated as interchangeable due to stereoelectronic effects and divergent reactivity arising from substituent identity and position. While 4-(but-3-en-1-yl)-1-methylpiperidine has an estimated basicity (pKa ~9-10) comparable to 1-methylpiperidine (pKa 10.08) [1], its terminal olefin introduces orthogonal reactivity that is absent in saturated or aromatic analogs. This is critical because small changes to the 4-position side chain of N-methylpiperidine fragments can significantly alter in vitro ADME parameters such as microsomal clearance and permeability, even when the compounds appear structurally similar [2]. A procurement decision based solely on amine-containing heterocycle availability, without verifying the spatial orientation of the basic nitrogen relative to a ligandable vector like an alkene, can lead to failures in fragment growing and lead optimization [2].

Quantitative Differentiation Evidence: 4-(But-3-en-1-yl)-1-methylpiperidine vs. Closest Analogs


Spatial Geometry and Calculated Physicochemical Profile vs. 1-Methyl-4-propylpiperidine

In silico comparison between 4-(but-3-en-1-yl)-1-methylpiperidine and its saturated analog, 1-methyl-4-propylpiperidine, reveals a critical difference in molecular shape. The target compound adopts a lower-energy extended conformation owing to the sp2-hybridized carbons in the butenyl chain, which changes the spatial positioning of the terminal methylene relative to the basic nitrogen [1]. Calculated properties show a minor decrease in logP (approximately 0.3 log units lower) and a smaller topological polar surface area (tPSA) (approx. 3.2 Ų) for the target compound, while molecular refractivity increases by ~1.5 units, indicating altered polarizability [1]. These shifts can influence passive membrane permeability and off-target binding profiles [2].

Medicinal Chemistry Physicochemical Property Forecasting Fragment-Based Drug Design

Synthetic Utility: Olefin Metathesis Reactivity vs. Saturated and Aromatic 4-Substituted Analogs

The terminal alkene in 4-(but-3-en-1-yl)-1-methylpiperidine provides a defined chemical handle for olefin cross-metathesis, a transformation inaccessible to saturated analogs like 1-methyl-4-propylpiperidine or aromatic 4-benzyl-1-methylpiperidine [1]. In model cross-metathesis studies with terminal piperidine-bearing alkenes, reactivity with type-I olefins can achieve >80% conversion using Grubbs 2nd generation catalyst (5 mol%) within 2 hours at 40 °C [1]. The 4-(but-3-en-1-yl) chain length is particularly advantageous as it reduces steric hindrance at the catalyst center compared to 4-vinyl-1-methylpiperidine, enabling faster reaction rates while maintaining the amine’s capacity to coordinate or be protected [1].

Synthetic Methodology Olefin Metathesis Diversity-Oriented Synthesis

Conformational Restriction and Fragment Elaboration Assessment vs. 4-(3-Butyn-1-yl)-1-methylpiperidine

The sp2 hybridization of the alkene in 4-(but-3-en-1-yl)-1-methylpiperidine imposes a ~120° bond angle at C3'–C4'–C5', directly contrasting with the ~180° linear geometry of the alkyne in 4-(3-butyn-1-yl)-1-methylpiperidine [1]. This geometric divergence results in a >1.5 Å shift in the terminal carbon position relative to the piperidine ring centroid when docked in a model hydrophobic pocket (e.g., a kinase hinge-flanking region) [1]. In fragment soaking experiments using model protein crystals, butenyl side chains can achieve better van der Waals contact scores than their alkynyl counterparts when a kink is required to fill a subpocket [2].

Conformational Analysis Structure-Based Drug Design Molecular Docking

Validated Application Scenarios for Procuring 4-(But-3-en-1-yl)-1-methylpiperidine


Diversity-Oriented Synthesis (DOS) of CNS-Targeted Libraries

The terminal olefin of 4-(but-3-en-1-yl)-1-methylpiperidine makes it a key scaffold for DOS, where olefin cross-metathesis can rapidly install diverse aromatic, heterocyclic, or chiral appendages without de novo piperidine synthesis [1]. This is particularly useful in CNS programs, where the compound's calculated logP (~2.5) and basic amine can be tuned to match permeability targets, and the rigid alkene linker helps maintain a defined vector exit from the piperidine ring for optimal target engagement [2].

Fragment-Based Lead Discovery for Epigenetic Targets Requiring Hydrophobic Subpocket Probing

The kinked geometry of the butenyl chain differentiates this compound from linear alkyne and saturated propyl analogs, making it a specialized fragment for probing hydrophobic subpockets in bromodomains or methyltransferases [1]. The 1.5 Å positioning shift relative to propyl/alkyne spacers [1] allows it to interrogate lipophilic clefts that cannot be properly sampled by more common, linear building blocks, delivering a higher hit confirmation rate in biophysical assays such as SPR or crystallography for these target classes.

Synthesis of Topologically Complex Natural Product-Inspired Macrocycles

For medicinal chemistry groups building macrocyclic libraries, the 4-carbon alkenyl chain provides an ideal handle for Ring-Closing Metathesis (RCM) to form constrained peptidomimetics or natural product analogs. Compared to shorter 4-vinyl-1-methylpiperidine, the extended butenyl chain facilitates the formation of medium-sized rings (9–11 membered) with reduced ring strain, directly addressing a synthetic challenge where shorter linkers fail to cyclize under standard metathesis conditions [1].

Quote Request

Request a Quote for 4-(But-3-en-1-yl)-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.